molecular formula C18H19FN2O3 B11275012 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide

Cat. No.: B11275012
M. Wt: 330.4 g/mol
InChI Key: XRAFWYXODHAHLN-UHFFFAOYSA-N
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Description

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an amino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 2-phenylethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • 4-fluoroisobutyrfentanyl
  • 2-fluoroacrylfentanyl

Uniqueness

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with an acetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethoxy]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H19FN2O3/c19-15-6-8-16(9-7-15)21-18(23)13-24-12-17(22)20-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,22)(H,21,23)

InChI Key

XRAFWYXODHAHLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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